N-3-pyridinyl-2-biphenylcarboxamide
Description
N-3-pyridinyl-2-biphenylcarboxamide (CAS: 296266-22-3), also known as N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide, is a synthetic organic compound with the molecular formula C₁₈H₁₄N₂O and a molecular weight of 274.32 g/mol. Its structure features a biphenyl core substituted with a carboxamide group at the 4-position and a pyridinyl group at the 3-position of the adjacent benzene ring (Figure 1). This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for drug development, particularly in kinase inhibitor synthesis .
Properties
IUPAC Name |
2-phenyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-15-9-6-12-19-13-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGKTVNYVCCDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-3-pyridinyl-2-biphenylcarboxamide with a structurally related compound, N-[[1,1'-biphenyl]-4-yl(phenyl)methyl]-3-phenylpropanamide (CAS: 1006-41-3), highlighting key differences:
Key Observations :
- Molecular Weight : The second compound has a significantly larger molecular weight (365.47 vs. 274.32), likely due to its extended alkyl chain and additional phenyl groups.
- Solubility : this compound’s pyridinyl group may enhance water solubility compared to the purely hydrocarbon-based second compound.
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